4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix® 221, is a bicyclic molecule belonging to the class of compounds called cryptands. Cryptands possess a cage-like structure that can selectively bind specific metal cations (positively charged ions) with high affinity.
This unique property has made 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane a valuable tool in various scientific research applications, particularly in the fields of:
The ability of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane to form complexes with metal cations allows researchers to design and study supramolecular assemblies. These assemblies are formed through non-covalent interactions between cryptand molecules and metal ions, leading to the creation of well-defined structures with unique properties. Studying these assemblies helps researchers understand the fundamental principles of molecular recognition and self-assembly processes.
By incorporating 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane into catalyst designs, researchers can achieve selective catalysis. The cryptand's ability to bind specific metal ions can influence the reaction environment around the metal center, leading to enhanced catalytic activity and improved product selectivity.
The controlled binding properties of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane are being explored in the development of novel functional materials. For instance, researchers are incorporating cryptands into polymer matrices to create ion-selective membranes and sensors for specific metal ions.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, commonly known as Kryptofix® 221, is a complex organic compound characterized by a bicyclic structure containing five oxygen atoms and two nitrogen atoms. Its molecular formula is C₁₆H₃₂N₂O₅, and it has a molecular weight of approximately 332.44 g/mol . This compound is classified as a cryptand, which is a type of ligand that can form stable complexes with metal cations. The unique architecture of Kryptofix® 221 allows it to encapsulate metal ions effectively, making it valuable in various chemical applications.
Kryptofix® 221 acts as a host molecule due to its cavity size and the presence of electron-donating oxygen and nitrogen atoms. These donor atoms form coordination bonds with the positively charged metal cation (guest) encapsulated within the cavity. This complexation process enhances the solubility of the cation in organic solvents, which are typically immiscible with ionic salts like KCl [2].
The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane typically involves multi-step organic reactions:
Specific synthetic routes may vary based on the desired purity and yield.
Kryptofix® 221 has several notable applications:
Interaction studies primarily focus on how Kryptofix® 221 interacts with various metal cations. These studies reveal its selectivity and binding strength towards different ions, which is crucial for its application in catalysis and sensing technologies. The interaction dynamics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine binding constants and complex stability.
Several compounds share structural or functional similarities with Kryptofix® 221. Here are a few notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-Bipyridine | Bidentate Ligand | Commonly used in coordination chemistry; binds metals through nitrogen atoms. |
Crown Ethers (e.g., 18-Crown-6) | Macrocyclic Ligand | Binds alkali metals selectively; used in ion transport applications. |
Cryptand [2.2.2] | Cryptand | Similar encapsulation properties but with a different structural framework. |
Kryptofix® 221 stands out due to its unique bicyclic structure that allows for enhanced stability and selectivity when forming complexes with metal ions compared to other ligands like crown ethers or simpler bidentate ligands. Its ability to facilitate phase transfer catalysis further distinguishes it from similar compounds.
Irritant